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Compound of Interest

Compound Name: Org OD 02-0

Cat. No.: B083341 Get Quote

Welcome to the technical support center for the use of Org OD 02-0 in organoid-based

research. This resource provides essential information, troubleshooting guides, and frequently

asked questions (FAQs) to assist researchers, scientists, and drug development professionals

in optimizing their experimental workflows for maximal response.

Frequently Asked Questions (FAQs)
Q1: What is Org OD 02-0 and what is its primary mechanism of action?

Org OD 02-0, also known as 10-Ethenyl-19-norprogesterone, is a potent and selective agonist

for the membrane progesterone receptor α (mPRα), with a reported IC50 of 33.9 nM.[1] Unlike

nuclear progesterone receptors that regulate gene transcription over longer periods, mPRα is a

cell surface receptor that initiates rapid, non-genomic signaling cascades upon activation.[2] A

primary downstream effect of Org OD 02-0 binding to mPRα is the activation of the Mitogen-

Activated Protein Kinase (MAPK) signaling pathway.[1]

Q2: In which types of organoid models has Org OD 02-0 been used?

Currently, detailed protocols for the application of Org OD 02-0 in complex 3D organoid

systems are emerging. However, its effects have been characterized in related primary cell

culture models, which can serve as a basis for organoid studies. For instance, Org OD 02-0
has been used to study the decidualization of human endometrial stromal cells, a process that

is being modeled with endometrial organoids.[3][4] It has also been utilized in studies with
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breast cancer and neuronal cell lines to investigate progestin signaling and neuroprotective

effects, respectively, suggesting its potential applicability in corresponding organoid models.

Q3: What is the recommended range of incubation times when treating organoids with Org OD
02-0?

The optimal incubation time for Org OD 02-0 will depend on the specific organoid type, its

developmental stage, and the biological question being addressed. For rapid signaling events

like MAPK pathway activation, short incubation times ranging from 5 minutes to 2 hours have

been shown to be effective in 2D cell culture models. For longer-term functional assays, such

as the induction of decidualization in endometrial stromal cells, an incubation period of 48

hours has been reported. It is crucial to perform a time-course experiment to determine the

optimal incubation period for your specific organoid model and desired endpoint.

Q4: How can I assess the response of my organoids to Org OD 02-0 treatment?

The method of assessing the response will vary based on the experimental goals. Here are

some common approaches:

Phospho-protein analysis: To confirm the activation of downstream signaling pathways,

Western blotting or immunofluorescence can be used to detect the phosphorylation of key

proteins such as ERK, p38, and Akt.

Gene expression analysis: Quantitative RT-PCR (qRT-PCR) can be employed to measure

changes in the expression of target genes known to be regulated by progesterone signaling

in your tissue of interest. For example, in endometrial cells, the expression of decidualization

markers like IGFBP1 and PRL can be assessed.

Functional assays: Depending on the organoid model, specific functional assays can be

performed. For instance, in endometrial organoids, changes in morphology and secretion of

specific factors related to decidualization can be monitored. In cancer organoids, cell viability

and proliferation assays can be used to assess the compound's effect on tumor growth.

Morphological analysis: Brightfield or confocal microscopy can be used to observe any

morphological changes in the organoids following treatment, such as changes in size,

budding, or lumen formation.
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Issue Possible Cause(s) Recommended Solution(s)

No observable response to

Org OD 02-0 treatment.

1. Low or absent mPRα

expression: The organoid

model may not express

sufficient levels of the target

receptor, mPRα. 2. Suboptimal

compound concentration or

incubation time: The

concentration of Org OD 02-0

or the duration of treatment

may not be adequate to elicit a

response. 3. Incorrect

experimental endpoint: The

chosen readout may not be

sensitive to the effects of Org

OD 02-0 in the specific

organoid model. 4. Compound

degradation: Improper storage

or handling of the Org OD 02-0

stock solution can lead to loss

of activity.

1. Confirm mPRα expression:

Use qRT-PCR or

immunohistochemistry to verify

the expression of PAQR7 (the

gene encoding mPRα) in your

organoids. 2. Perform dose-

response and time-course

experiments: Test a range of

Org OD 02-0 concentrations

(e.g., 1 nM to 1 µM) and

incubation times (e.g., 15

minutes to 72 hours) to identify

the optimal conditions. 3.

Select appropriate readouts:

Based on literature for your

tissue of interest, choose

endpoints known to be affected

by progesterone signaling.

Consider both rapid signaling

events and longer-term

functional changes. 4. Proper

compound handling: Prepare

fresh dilutions of Org OD 02-0

from a properly stored stock

solution for each experiment.

Stock solutions are typically

stored at -20°C for up to one

month or -80°C for up to six

months.

High variability between

replicate organoid

experiments.

1. Heterogeneity in organoid

size and development:

Organoids within the same

culture can vary in size and

developmental stage, leading

to inconsistent responses. 2.

1. Size-select organoids:

Before treatment, manually

select organoids of a similar

size for your experiment. 2.

Standardize seeding: Develop

a consistent protocol for
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Inconsistent seeding density:

Variations in the number of

organoids seeded per well can

contribute to variability. 3.

Edge effects in culture plates:

Organoids in the outer wells of

a multi-well plate may

experience different

environmental conditions.

passaging and seeding

organoids to ensure a uniform

number in each well. 3.

Minimize edge effects: Avoid

using the outermost wells of

the plate for experimental

conditions, or fill them with a

buffer solution to maintain a

more uniform environment.

Unexpected or off-target

effects observed.

1. Activation of other signaling

pathways: While Org OD 02-0

is selective for mPRα, at high

concentrations, it may have

off-target effects. 2. Interaction

with other components in the

culture medium: Growth

factors or other supplements in

the organoid medium could

interact with the signaling

pathways activated by Org OD

02-0.

1. Use the lowest effective

concentration: Determine the

lowest concentration of Org

OD 02-0 that produces the

desired response to minimize

the risk of off-target effects. 2.

Consider media composition:

Be aware of the signaling

pathways activated by the

components of your basal

medium and how they might

intersect with the mPRα

pathway. It may be necessary

to use a more defined medium

for specific experiments.

Experimental Protocols
Protocol: Induction of Decidualization Markers in
Endometrial Organoids with Org OD 02-0
This protocol is adapted from studies on human endometrial stromal cells and can be used as

a starting point for endometrial organoids.

Organoid Culture: Culture human endometrial organoids in your standard growth medium

until they reach a mature state.
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Hormone Priming (Optional but Recommended): To mimic the physiological hormonal cycle,

prime the organoids with 10 nM Estradiol (E2) for 48-72 hours.

Treatment Preparation: Prepare a treatment medium containing your standard basal medium

supplemented with 10 nM E2, 0.5 mM cAMP, and the desired concentration of Org OD 02-0
(e.g., 50 nM or 100 nM). Also, prepare a vehicle control medium containing E2, cAMP, and

the same concentration of the solvent used for Org OD 02-0 (e.g., DMSO).

Incubation: Replace the medium in your organoid cultures with the treatment or vehicle

control medium.

Incubation Period: Incubate the organoids for 48 hours at 37°C and 5% CO2.

Harvesting and Analysis: After the incubation period, harvest the organoids for downstream

analysis.

For qRT-PCR: Extract total RNA and perform reverse transcription followed by quantitative

PCR to analyze the expression of decidualization marker genes such as IGFBP1, PRL,

HAND2, and FOXO1.

For Protein Analysis: Lyse the organoids to extract total protein for Western blot analysis

of decidualization-associated proteins.

For Morphological Analysis: Fix and embed the organoids for histological analysis or

perform whole-mount immunofluorescence staining.

Data Presentation
Table 1: Summary of Reported Effective Concentrations of Org OD 02-0
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Application
Cell/Tissue
Model

Concentrati
on

Incubation
Time

Observed
Effect

Reference

Decidualizati

on Marker

Upregulation

Human

Endometrial

Stromal Cells

50 nM, 100

nM
48 hours

Increased

expression of

IGFBP1,

PRL, and

HAND2

MAPK/Akt

Pathway

Activation

nPR-negative

Breast

Epithelial

Cells

100 nM
5 - 120

minutes

Increased

phosphorylati

on of ERK,

JNK, p38,

and Akt

Increased

Nitric Oxide

Production

Human

Umbilical

Vein

Endothelial

Cells

20 nM
30 - 60

minutes

Increased

eNOS

phosphorylati

on and NO

production

Inhibition of

Apoptosis

Granulosa

and Breast

Cancer Cells

Not specified Not specified

Mimicked

protective

effects of

progestins on

serum

starvation-

induced cell

death

Visualizations
Signaling Pathway of Org OD 02-0
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Cellular Response
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Caption: Signaling cascade initiated by Org OD 02-0 binding to mPRα.

Experimental Workflow for Optimizing Incubation Time

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b083341?utm_src=pdf-body-img
https://www.benchchem.com/product/b083341?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b083341?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Mature Organoid Culture

Set up time-course experiment:
- Vehicle Control

- Org OD 02-0 (fixed concentration)

Incubate for varying durations:
(e.g., 15m, 30m, 1h, 2h, 6h, 24h, 48h)

Harvest organoids at each time point

Perform downstream analysis
(e.g., qRT-PCR, Western Blot, Functional Assay)

Analyze data and plot response vs. time

Determine optimal incubation time
for maximal response

End: Proceed with optimized protocol

Click to download full resolution via product page

Caption: Workflow for determining the optimal incubation time of Org OD 02-0.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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